molecular formula C11H9ClO4 B3017512 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid CAS No. 851721-93-2

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid

Cat. No.: B3017512
CAS No.: 851721-93-2
M. Wt: 240.64
InChI Key: JNDFDEZJZXAHBU-OWOJBTEDSA-N
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Description

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is a chlorinated benzodioxin derivative featuring a conjugated propenoic acid moiety. Its structure comprises a 1,4-benzodioxin ring system substituted with a chlorine atom at position 8 and a propenoic acid group at position 4. The compound’s planar aromatic system and electron-withdrawing substituents (chlorine and carboxylic acid) contribute to its physicochemical properties, including solubility and reactivity.

Properties

IUPAC Name

(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDFDEZJZXAHBU-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C(C=C2Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid undergoes several types of chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: The chlorine atom in the benzodioxin ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

    Addition: The propenoic acid moiety can undergo addition reactions with nucleophiles or electrophiles to form various adducts.

Scientific Research Applications

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid has several scientific research applications, including :

Comparison with Similar Compounds

Key Observations:

Halogen Effects: Bromine substitution (vs.

Acid Group Variations: The propenoic acid moiety (α,β-unsaturated carbonyl) in the target compound may confer greater electrophilicity compared to acetic acid derivatives, influencing reactivity in Michael addition or nucleophilic substitution reactions .

Methoxy Substitution : The methoxy group improves aqueous solubility but reduces electrophilic character, limiting interactions with nucleophilic biological targets .

Key Insights:

AhR Binding: Chlorinated benzodioxins exhibit stronger AhR binding compared to non-halogenated derivatives, likely due to enhanced van der Waals interactions and molecular planarity .

Immunomodulation: Brominated derivatives (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) demonstrate scaffold versatility in PD-1/PD-L1 inhibition, validated by EGNN models .

Biological Activity

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid, commonly referred to as a derivative of benzodioxin, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on different biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C11H9ClO4, with a molecular weight of 240.64 g/mol. Its structure features a benzodioxin moiety, which is significant in mediating its biological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of benzodioxin compounds can possess antimicrobial properties. For instance, certain analogs have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of similar compounds indicate that they may inhibit pro-inflammatory cytokines. This could position this compound as a candidate for further research in inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism likely involves the modulation of signaling pathways associated with cell growth and survival.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • A study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of benzodioxin derivatives and found that modifications at the 6-position significantly enhanced their cytotoxicity against cancer cell lines .
  • Another investigation focused on the anti-inflammatory properties of benzodioxin derivatives in animal models of arthritis. The results indicated a marked reduction in inflammation markers following treatment with these compounds .

Data Table: Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AnticancerInduction of apoptosis in cancer cells

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound might interact with various cellular receptors, altering signal transduction pathways that lead to beneficial effects in disease models.

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